2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS 379255-81-9 properties
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS 379255-81-9 properties
An In-depth Technical Guide to 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 379255-81-9): Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, CAS Number 379255-81-9. The document details its physicochemical properties, outlines a robust protocol for its synthesis, and explores its chemical reactivity and potential applications, particularly as a reactive intermediate in pharmaceutical manufacturing. Emphasis is placed on the analytical methodologies required for quality control and the critical safety precautions for handling this compound. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a bifunctional organic compound featuring a reactive chloroacetamide group and a sulfonamide moiety. While not an end-product pharmaceutical itself, its true significance lies in its role as a versatile intermediate in multi-step organic synthesis. The presence of an electrophilic carbon adjacent to the chlorine atom and the nucleophilic sulfonamide group makes it a valuable building block for constructing more complex molecular architectures.
The sulfonylurea class of drugs, central to the management of type 2 diabetes mellitus, often requires intermediates containing a sulfonamide group.[1] Glimepiride, a third-generation sulfonylurea, is a prime example where related sulfonamide intermediates are crucial for its synthesis.[2][3] The title compound, 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, represents a key precursor that can be derivatized to build the core structure of such pharmacologically active agents. This guide will elucidate the synthesis and chemical behavior of this intermediate, providing a technical foundation for its use in research and development.
Physicochemical Properties
The fundamental properties of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide are summarized below. These data are essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 379255-81-9 | [4] |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S | [4] |
| Molecular Weight | 276.74 g/mol | [4] |
| Appearance | Solid (Typically off-white to pale yellow) | General |
| Canonical SMILES | C1=CC(=CC=C1CCS(=O)(=O)N)NCC(=O)Cl | |
| InChI Key | WBDDNKFSVVIFOG-UHFFFAOYSA-N | [5] |
Note: Properties such as melting point and solubility are lot-specific and should be confirmed by analysis.
Synthesis of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
The synthesis of the title compound is typically achieved through the N-acylation of 4-(2-aminoethyl)benzenesulfonamide with chloroacetyl chloride. This reaction is a standard procedure for forming amides from a primary amine and an acyl chloride.
Reaction Scheme
The overall synthetic transformation is depicted below. The primary amine of the starting material attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl produced.
Caption: Synthesis of the target compound via N-acylation.
Detailed Experimental Protocol
This protocol is adapted from general chloroacetylation procedures.[6][7]
-
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(2-aminoethyl)benzenesulfonamide (1.0 eq).
-
Dissolution: Add a suitable anhydrous solvent, such as chloroform or dichloromethane (approx. 10 mL per gram of amine), and stir to dissolve. Add triethylamine (1.1 eq) to the mixture.
-
Cooling: Cool the reaction vessel to 0-5°C using an ice-water bath.
-
Reagent Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of the reaction solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
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Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide.
Chemical Reactivity and Applications
The utility of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide as a synthetic intermediate is derived from its two key functional groups: the chloroacetamide and the sulfonamide.
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Electrophilic Site: The carbon atom bonded to the chlorine is highly electrophilic and susceptible to nucleophilic substitution. This allows for the introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, or alcohols, thereby extending the molecular chain or forming cyclic structures. This reactivity is a cornerstone of its function as a building block.
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Nucleophilic Site: The sulfonamide nitrogen can act as a nucleophile under basic conditions, enabling reactions such as N-alkylation or N-arylation.
This dual reactivity makes the compound a strategic intermediate in the synthesis of complex molecules, including sulfonylureas, where the core structure involves a sulfonamide linked to a urea moiety.[8]
Analytical and Quality Control Methodology
Ensuring the purity and identity of 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is critical before its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.
HPLC Method
A general HPLC method for quality control is outlined below, based on typical conditions for related pharmaceutical intermediates.[9]
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Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a suitable wavelength, typically around 228-230 nm.[9]
-
Column Temperature: 30°C.[9]
-
Flow Rate: 1.0 mL/min.[9]
Quality Control Workflow
The following diagram illustrates a standard workflow for the quality control of a synthesized batch of the intermediate.
Caption: Standard quality control workflow for the intermediate.
Safety and Handling Precautions
The primary hazards associated with 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide are derived from the chloroacetamide functional group. The parent compound, 2-chloroacetamide, is classified as toxic if swallowed, a potential skin sensitizer, and is suspected of damaging fertility.[10][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]
-
Inhalation: Avoid breathing dust. If inhalation occurs, move the person to fresh air.[11]
-
Skin Contact: Avoid contact with skin. If contact occurs, wash off immediately with plenty of soap and water. Chloroacetamides can be skin sensitizers.[10]
-
Eye Contact: Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[12]
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a valuable chemical intermediate whose bifunctional nature makes it a strategic component in the synthesis of more complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development settings. The analytical methods described are crucial for ensuring the quality and consistency required for multi-step synthetic processes.
References
- National Center for Biotechnology Information. (n.d.). Sulfonamide. In PubChem Compound Summary.
- Jadhav, S., Gosar, A., Mandawad, G., & Patil, M. (2022). Synthesis and Characterization of a Novel Polymorph of Glimepiride. J Drug Discov Develop and Deliv, 8(1), 1042.
- Beijing Yuekangkechuang Pharm Tech Co Ltd. (2019).
- An Efficient and Practical Process for the Synthesis of Glimepiride. (n.d.). ResearchGate.
- An Overview of the Synthesis of Glimperide. (2024). IJCRT.org.
- Safety Data Sheet. (2025). 2-Chloro-N-[2-(4-sulfamoyl-phenyl)
- Korczak, K., Pietraszko, A. A., Badowska-Rosłonek, K., & Beczkowicz, H. M. (2006). Synthesis of Glimepiride - Crystal Structure Analysis Step by Step. Science24.com.
- Sigma-Aldrich. (2025).
- Chemos GmbH & Co. KG. (n.d.).
- CDH Fine Chemical. (n.d.).
- New Drug Approvals. (2018). glimepiride.
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PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
- PubChemLite. (n.d.). 2-chloro-n-(4-sulfamoylphenyl)acetamide (C8H9ClN2O3S).
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Chloro-N-(4-Hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. (2020). JournalNX.
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